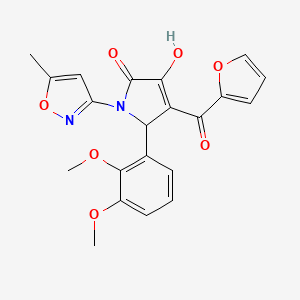
5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including methoxy, furan, hydroxy, and isoxazole, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furylcarbonyl Group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the Dimethoxyphenyl Group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the Isoxazole Ring: This might involve a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as an active pharmaceutical ingredient (API) in drugs targeting specific diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
相似化合物的比较
Similar Compounds
5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C21H18N2O7 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H18N2O7/c1-11-10-15(22-30-11)23-17(12-6-4-7-14(27-2)20(12)28-3)16(19(25)21(23)26)18(24)13-8-5-9-29-13/h4-10,17,25H,1-3H3 |
InChI 键 |
NJHYMKYXGZMOLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=C(C(=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B12156555.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156558.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12156564.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide](/img/structure/B12156578.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156583.png)
![N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12156588.png)

![(5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156617.png)
![4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide](/img/structure/B12156620.png)
![2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156622.png)
![4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156626.png)
![N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12156632.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156636.png)
